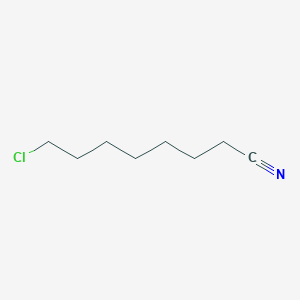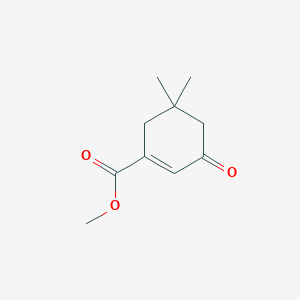
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is a chemical compound with the molecular formula C28H42Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes two silicon atoms each bonded to two phenyl groups and two isopropyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane typically involves the reaction of diphenyldichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction proceeds as follows:
Step 1: Diphenyldichlorosilane is reacted with isopropylmagnesium chloride in an inert solvent such as tetrahydrofuran (THF).
Step 2: The reaction mixture is stirred at a low temperature (around -78°C) to ensure the formation of the desired product.
Step 3: The reaction is quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the crude product.
Step 5: The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl or isopropyl groups can be substituted with other organic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学研究应用
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other organic molecules, which can influence its reactivity and biological activity. The presence of silicon atoms in the structure allows for unique interactions with biological systems, potentially leading to novel therapeutic effects.
相似化合物的比较
Similar Compounds
1,2-Diphenyl-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetraethyl-disilane: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetra(n-butyl)disilane: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties
属性
CAS 编号 |
65549-79-3 |
|---|---|
分子式 |
C24H38Si2 |
分子量 |
382.7 g/mol |
IUPAC 名称 |
phenyl-[phenyl-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C24H38Si2/c1-19(2)25(20(3)4,23-15-11-9-12-16-23)26(21(5)6,22(7)8)24-17-13-10-14-18-24/h9-22H,1-8H3 |
InChI 键 |
ZEONWMWOYRHUGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C1=CC=CC=C1)(C(C)C)[Si](C2=CC=CC=C2)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



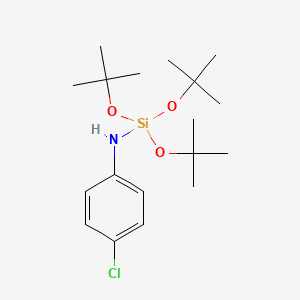

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
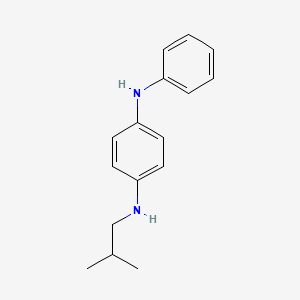
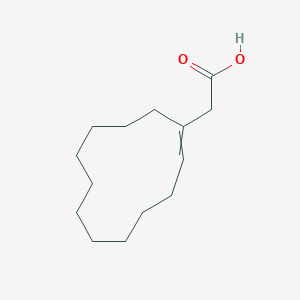

![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
